

Application Notes and Protocols: JNJ-38877618 in Cell Migration and Invasion Assays

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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213

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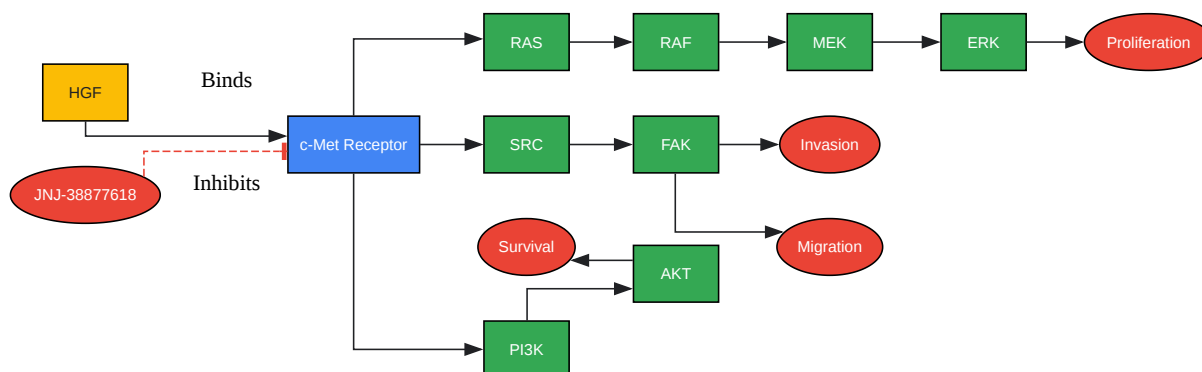
For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the progression and metastasis of various cancers.[2] Consequently, inhibiting c-Met with agents like **JNJ-38877618** presents a promising therapeutic strategy to impede cancer cell migration and invasion. These application notes provide detailed protocols for assessing the efficacy of **JNJ-38877618** in two standard in vitro assays: the wound healing (scratch) assay and the transwell migration and invasion assay.

Mechanism of Action: c-Met Signaling in Migration and Invasion

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways integral to cell motility and invasion, including the RAS/MAPK, PI3K/Akt, and FAK pathways. **JNJ-38877618** acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the initiation of these downstream signals.



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Caption: c-Met signaling pathway and the inhibitory action of **JNJ-38877618**.

Data Presentation

While **JNJ-38877618** has been evaluated in motility assays for various cancer cell lines, including gastric cancer and glioblastoma, specific quantitative data from these studies are not readily available in the public domain.^[1] The following tables are provided as templates for researchers to structure their data upon completion of the described protocols.

Table 1: Effect of **JNJ-38877618** on Cell Migration (Wound Healing Assay)

Cell Line	Concentration of JNJ-38877618 (nM)	Wound Closure (%) at 24h	Inhibition of Migration (%)
Example: Gastric Cancer (e.g., MKN-45)	Vehicle Control (DMSO)	95 ± 5	0
1			
10			
100			
1000			
Example: Glioblastoma (e.g., U87-MG)	Vehicle Control (DMSO)	88 ± 7	0
1			
10			
100			
1000			

Table 2: Effect of **JNJ-38877618** on Cell Migration and Invasion (Transwell Assay)

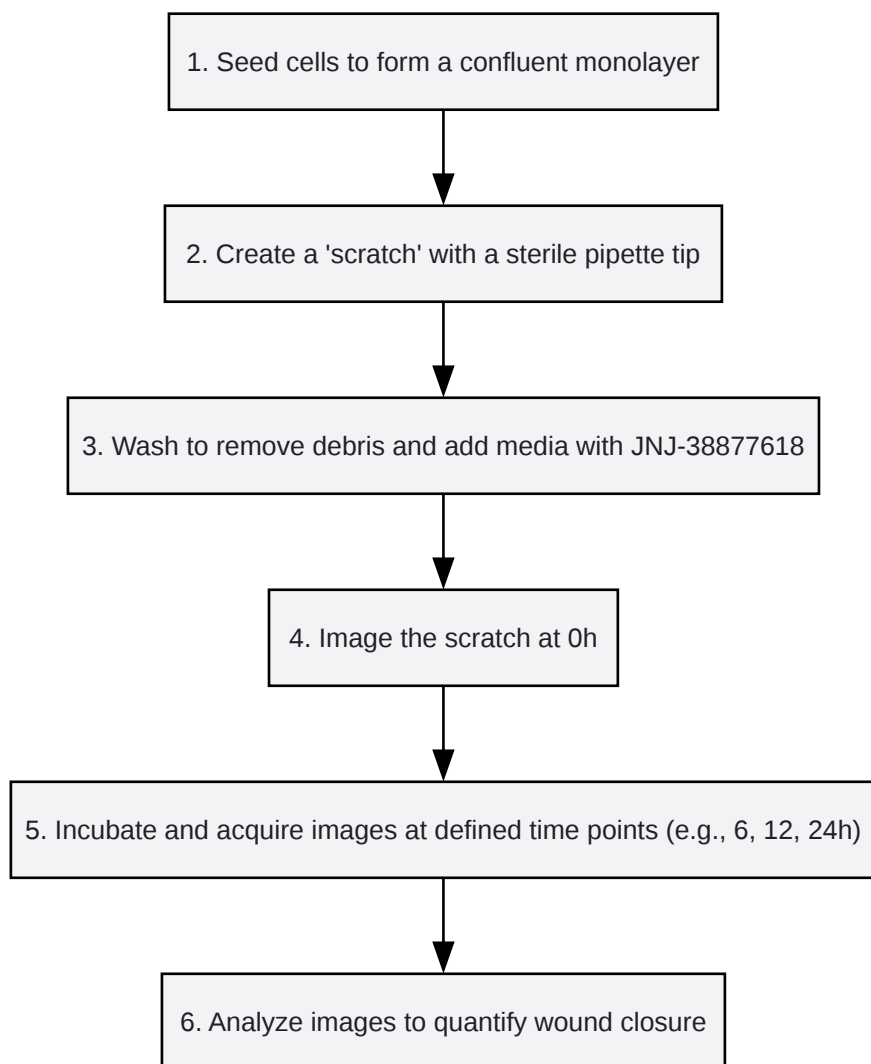
Cell Line	Assay Type	Concentration of JNJ-38877618 (nM)	Migrated/Invaded Cells (per field)	Inhibition (%)	IC50 (nM)
Example: NSCLC (e.g., H1993)	Migration	Vehicle Control (DMSO)	250 ± 20	0	
1					
10					
100					
1000					
Invasion	Vehicle Control (DMSO)	180 ± 15	0		
1					
10					
100					
1000					

Experimental Protocols

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Workflow:



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Caption: Workflow for the wound healing (scratch) assay.

Materials:

- Cancer cell line of interest (e.g., with known c-Met expression)
- Complete cell culture medium
- Serum-free cell culture medium
- **JNJ-38877618** stock solution (in DMSO)
- Vehicle control (DMSO)

- 6-well or 12-well tissue culture plates
- Sterile 200 μ L pipette tips
- Phosphate-buffered saline (PBS)
- Microscope with a camera

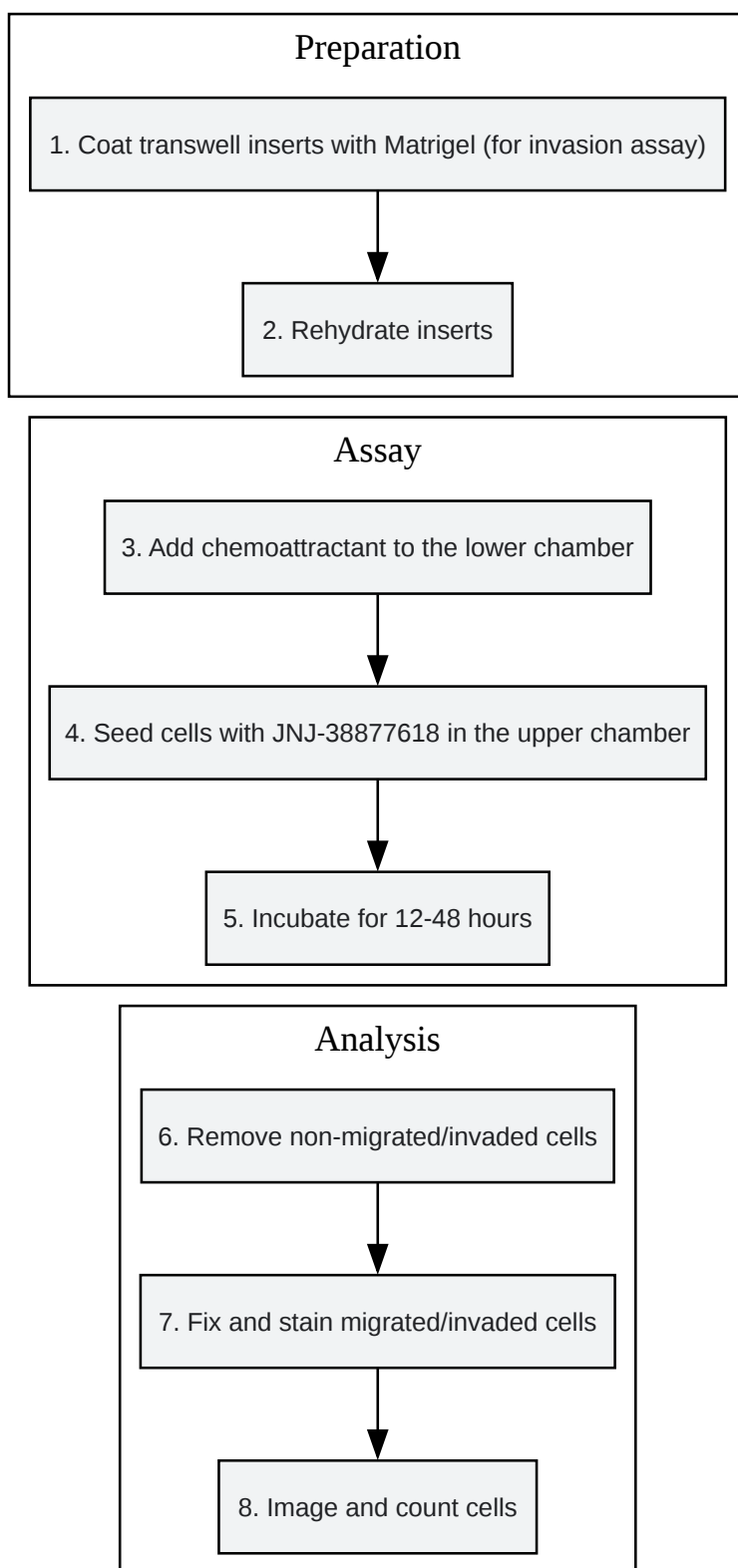
Protocol:

- **Cell Seeding:** Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
- **Starvation (Optional):** Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
- **Creating the Wound:** Use a sterile 200 μ L pipette tip to create a straight "scratch" across the center of the cell monolayer.
- **Washing:** Gently wash the wells twice with PBS to remove detached cells and debris.
- **Treatment:** Add fresh serum-free or low-serum medium containing the desired concentrations of **JNJ-38877618** or vehicle control (DMSO) to the respective wells.
- **Imaging:** Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator.
- **Time-Lapse Imaging:** Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
- **Data Analysis:** Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration and Invasion Assay

This assay assesses the chemotactic ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

Workflow:



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Caption: Workflow for the transwell migration and invasion assay.

Materials:

- Transwell inserts (e.g., 8 μ m pore size) for 24-well plates
- Cancer cell line of interest
- Serum-free medium
- Complete medium (as a chemoattractant)
- Matrigel (for invasion assay)
- **JNJ-38877618** stock solution (in DMSO)
- Vehicle control (DMSO)
- Cotton swabs
- Methanol or 4% paraformaldehyde for fixation
- Crystal violet stain (0.1%)
- Microscope

Protocol:

- Coating (for Invasion Assay only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the transwell membrane. Incubate at 37°C for at least 1 hour to allow for gelation.
- Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1×10^5 to 5×10^5 cells/mL.
- Treatment Preparation: Prepare cell suspensions containing the desired concentrations of **JNJ-38877618** or vehicle control.
- Assay Setup:

- Add 600 μ L of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
- Place the transwell inserts (coated for invasion, uncoated for migration) into the wells.
- Add 200 μ L of the cell suspension with the respective treatments to the upper chamber of the inserts.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).
- Removal of Non-Migrated/Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated or invaded.
- Fixation and Staining:
 - Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 15-20 minutes.
 - Stain the fixed cells by immersing the insert in 0.1% crystal violet solution for 20-30 minutes.
 - Gently wash the inserts with water to remove excess stain.
- Imaging and Quantification:
 - Allow the inserts to air dry.
 - Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).
 - Calculate the average number of migrated/invaded cells per field for each condition.

By following these detailed protocols, researchers can effectively evaluate the inhibitory effects of **JNJ-38877618** on cancer cell migration and invasion, contributing to a better understanding of its therapeutic potential in c-Met driven malignancies.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. Verticillin A suppresses HGF-induced migration and invasion via repression of the c-Met/FAK/Src pathway in human gastric and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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